Prmt4-IN-2: A Technical Guide to its Mechanism of Action
Prmt4-IN-2: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Note on Nomenclature: Publicly available information on a compound specifically designated "Prmt4-IN-2" is limited. This guide presents data for a compound identified as PRMT4-IN-2 (compound 55) and, for a more detailed mechanistic context, incorporates extensive data from the well-characterized and structurally related dual PRMT4/PRMT6 inhibitor, MS049 . This approach provides a comprehensive understanding of the inhibition of Protein Arginine Methyltransferase 4 (PRMT4).
Core Mechanism of Action
Prmt4-IN-2 is a potent inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1). PRMT4 is a type I protein arginine methyltransferase that plays a crucial role in the regulation of gene transcription by catalyzing the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone proteins. This methylation can lead to the formation of monomethylarginine (MMA) and asymmetric dimethylarginine (aDMA).
The inhibition of PRMT4 by small molecules like Prmt4-IN-2 blocks these methylation events, thereby modulating the expression of genes involved in various cellular processes, including cell proliferation, differentiation, and signal transduction. The related compound, MS049, has been shown to be a noncompetitive inhibitor with respect to both the SAM cofactor and the peptide substrate.[1] This suggests that it does not bind to the active site in the same manner as the natural substrates.
Quantitative Data
The inhibitory activity of Prmt4-IN-2 and the related inhibitor MS049 has been quantified through various biochemical and cellular assays.
Table 1: Biochemical Inhibitory Activity of Prmt4-IN-2 (compound 55)
| Target | IC50 (nM) |
| PRMT4 | 92 |
| PRMT6 | 436 |
| PRMT1 | 460 |
| PRMT8 | 823 |
| PRMT3 | 1386 |
Data sourced from MedchemExpress.[2]
Table 2: Biochemical and Cellular Inhibitory Activity of MS049
| Assay Type | Target/Substrate | IC50 |
| Biochemical | PRMT4 | 34 nM |
| Biochemical | PRMT6 | 43 nM |
| Cellular | H3R2me2a in HEK293 cells | 0.97 µM |
| Cellular | Med12-Rme2a in HEK293 cells | 1.4 µM |
Data sourced from MedchemExpress and Shen Y et al. (2016).[3][4]
Signaling Pathways
PRMT4 is a key regulator of various signaling pathways through its role as a transcriptional coactivator. Inhibition of PRMT4 can therefore have significant downstream effects on cellular function.
PRMT4 is recruited to chromatin by transcriptional activators like p160 coactivators and steroid hormone receptors. It then methylates histone H3 at arginines 17 and 26, as well as coactivators like CBP/p300. These methylation events are generally associated with transcriptional activation. Prmt4-IN-2 inhibits the methyltransferase activity of PRMT4, leading to a downstream decrease in the expression of target genes. Additionally, pathways like AKT/mTOR can influence PRMT4 activity.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize PRMT4 inhibitors.
Biochemical PRMT4 Inhibition Assay (Radiometric)
This assay measures the transfer of a radiolabeled methyl group from [³H]-SAM to a peptide substrate.
Materials:
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Recombinant human PRMT4 enzyme
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Histone H4 (1-21) peptide substrate
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[³H]-S-adenosyl-L-methionine ([³H]-SAM)
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Assay Buffer: Phosphate-buffered saline (PBS), pH 7.3
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Prmt4-IN-2 or other inhibitors
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Scintillation fluid
Procedure:
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Prepare a reaction mixture containing 160 nM PRMT4 enzyme and 40 µM H4(1-21) peptide substrate in PBS buffer.[5]
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Add the inhibitor at various concentrations. A minimum of 10 concentrations are used to generate an IC50 curve.
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Initiate the reaction by adding [³H]-SAM to a final concentration of 0.23 µM.[5]
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Incubate the reaction at 30°C.
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Stop the reaction and spot the mixture onto filter paper.
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Wash the filter paper to remove unincorporated [³H]-SAM.
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Measure the incorporated radioactivity using a scintillation counter.
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Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and biochemical evaluation of bisubstrate inhibitors of protein arginine N-methyltransferases PRMT1 and CARM1 (PRMT4) - PMC [pmc.ncbi.nlm.nih.gov]
